2-azido-1-bromo-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-1-bromo-4-fluorobenzene is an organic compound that belongs to the class of halogenated heteroaromatic fungicides. . It is also notable in organic chemistry for its unique structure and reactivity.
Preparation Methods
The synthesis of 2-azido-1-bromo-4-fluorobenzene typically involves the azidation of 1-bromo-4-fluorobenzene. One common method includes the reaction of 1-bromo-4-fluorobenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with an azide group.
Chemical Reactions Analysis
2-azido-1-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminium hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
2-azido-1-bromo-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azido-1-bromo-4-fluorobenzene primarily involves its reactivity due to the presence of the azide group. The azide group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with molecular targets. For example, in bioconjugation, the azide group can react with alkyne-containing molecules to form stable triazole linkages .
Comparison with Similar Compounds
2-azido-1-bromo-4-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-bromo-4-fluorobenzene: This compound lacks the azide group and is primarily used as a precursor in organic synthesis.
2-azido-1-chloro-4-fluorobenzene: Similar to this compound but with a chlorine atom instead of bromine, it exhibits different reactivity and applications.
2-azido-1-iodo-4-fluorobenzene:
This compound stands out due to its unique combination of azide, bromine, and fluorine atoms, which confer distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
909274-50-6 |
---|---|
Molecular Formula |
C6H3BrFN3 |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.